![molecular formula C8H12N2 B1380410 6-Azaspiro[2.5]octano-1-carbonitrilo CAS No. 1541978-03-3](/img/structure/B1380410.png)

6-Azaspiro[2.5]octano-1-carbonitrilo

Descripción general

Descripción

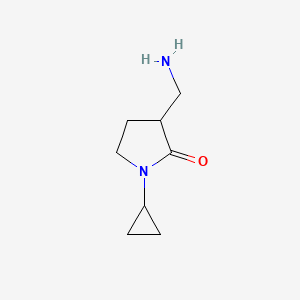

“6-Azaspiro[2.5]octane-1-carbonitrile” is a chemical compound with the CAS Number: 1541978-03-3 . It has a molecular weight of 136.2 . The IUPAC name for this compound is also "6-azaspiro[2.5]octane-1-carbonitrile" .

Molecular Structure Analysis

The InChI code for “6-Azaspiro[2.5]octane-1-carbonitrile” is 1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

“6-Azaspiro[2.5]octane-1-carbonitrile” is a solid . The compound originates from UA .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 6-Azaspiro[2.5]octano-1-carbonitrilo

Investigación farmacéutica: This compound es un compuesto de interés en el desarrollo de nuevos fármacos. Su estructura única se ha utilizado en la síntesis de agonistas del GLP-1, que son fármacos que pueden mejorar la secreción de insulina y se utilizan en el tratamiento de la diabetes tipo 2 . La naturaleza espirocíclica del compuesto proporciona un andamiaje que puede interactuar con dianas biológicas de una manera altamente específica, lo que lleva al desarrollo de fármacos con menos efectos secundarios.

Safety and Hazards

The safety information for “6-Azaspiro[2.5]octane-1-carbonitrile hydrochloride” (a related compound) indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Mecanismo De Acción

Target of Action

The primary target of 6-Azaspiro[2.5]octane-1-carbonitrile is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, lowering plasma glucose levels, delaying gastric emptying, increasing satiety, suppressing food intake, and promoting weight loss in humans .

Mode of Action

6-Azaspiro[2.5]octane-1-carbonitrile acts as a small molecule agonist of the GLP-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GLP-1 receptor, activating it and stimulating a series of biochemical reactions .

Biochemical Pathways

Upon activation of the GLP-1 receptor, a series of downstream effects are triggered. These include the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and promotion of weight loss . The exact biochemical pathways involved are complex and may vary depending on the specific physiological context.

Result of Action

The activation of the GLP-1 receptor by 6-Azaspiro[2.5]octane-1-carbonitrile leads to several molecular and cellular effects. These include the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and promotion of weight loss . These effects make it a potential therapeutic agent for conditions such as type 2 diabetes mellitus and obesity .

Propiedades

IUPAC Name |

6-azaspiro[2.5]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWRHROKXGPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)